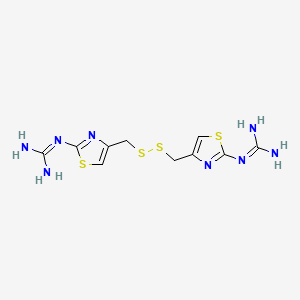

Famotidine disulfide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyldisulfanyl]methyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N8S4/c11-7(12)17-9-15-5(1-19-9)3-21-22-4-6-2-20-10(16-6)18-8(13)14/h1-2H,3-4H2,(H4,11,12,15,17)(H4,13,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHJVLVEEDAPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSSCC2=CSC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156054 | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129083-44-9 | |

| Record name | Famotidine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129083449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW4R9WD6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Famotidine Disulfide (Impurity E)

Topic: Famotidine Disulfide (Impurity E) Synthesis and Characterization Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers and Process Chemists

Executive Summary

In the high-stakes environment of H2-receptor antagonist development, the rigorous control of impurities is paramount for regulatory compliance (ICH Q3A/B). Famotidine Disulfide (designated as Impurity E in EP and Related Compound E in USP) represents a critical oxidative degradation product and process impurity.

Unlike the complex "Famotidine Dimer" (Impurity B), which involves a thiatriazine ring fusion, Famotidine Disulfide is the symmetric dimer of the thiazole-guanidine fragment linked via a disulfide bond. Its presence indicates upstream control failures regarding the thiol intermediate, 2-guanidinothiazol-4-ylmethanethiol. This guide provides a definitive protocol for the synthesis, isolation, and characterization of this impurity to serve as a qualified Reference Standard (RS).

Chemical Identity & Properties

| Property | Specification |

| Common Name | Famotidine Disulfide (Impurity E) |

| IUPAC Name | 2,2'-[Disulfanediylbis(methylenethiazole-4,2-diyl)]diguanidine |

| CAS Registry Number | 129083-44-9 |

| Molecular Formula | C₁₀H₁₄N₈S₄ |

| Molecular Weight | 374.54 g/mol |

| Appearance | Off-white to pale beige powder |

| Solubility | Soluble in DMSO, dilute acid; sparingly soluble in water |

| Regulatory Status | EP Impurity E; USP Related Compound E |

Mechanistic Pathway

The formation of Famotidine Disulfide is driven by the oxidative coupling of the free thiol intermediate. This thiol is a precursor in the synthesis of Famotidine (reacted with 3-chlorosulfonylpropionamidine) or generated via the degradation of the thioether linkage under extreme stress.

Pathway Diagram

The following diagram illustrates the oxidative coupling mechanism from the isothiourea precursor (common commercial starting material) to the disulfide.

Figure 1: Mechanistic pathway for the formation of Famotidine Disulfide from the thiazole thiol intermediate.

Synthesis Protocol

Objective: To synthesize ~500 mg of high-purity Famotidine Disulfide for use as a Reference Standard.

Prerequisites:

-

Starting Material: (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride (Commercial Famotidine Intermediate).

-

Reagents: Sodium Hydroxide (NaOH), Iodine (I₂), Potassium Iodide (KI), Acetonitrile (ACN).

Step-by-Step Methodology

Phase 1: In-Situ Generation of Thiol

The free thiol is unstable and prone to polymerization; it is best generated in situ from the isothiourea salt.

-

Dissolution: Charge 1.0 g (approx. 3.3 mmol) of (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride into a 50 mL round-bottom flask.

-

Hydrolysis: Add 10 mL of degassed water. Under a nitrogen atmosphere, add 2.5 equivalents of NaOH (2M solution) dropwise.

-

Reaction: Stir at 40°C for 1 hour. Monitor by TLC or HPLC for the disappearance of the isothiourea peak.

-

Checkpoint: The solution should contain the free thiol (2-guanidinothiazol-4-yl)methanethiol.

-

Phase 2: Oxidative Coupling (Iodine Method)

Iodine provides a clean, rapid oxidation without generating complex side products common with peroxide methods.

-

Preparation of Oxidant: Dissolve 420 mg (1.65 mmol, 0.5 eq) of Iodine and 800 mg of KI in 5 mL of water.

-

Addition: Cool the thiol solution (from Phase 1) to 0–5°C. Add the Iodine/KI solution dropwise over 20 minutes.

-

Observation: The iodine color will disappear initially as it reacts. A permanent faint yellow color indicates the endpoint.

-

-

Precipitation: Adjust pH to ~9.0 using dilute NaOH. The disulfide typically precipitates as a beige solid due to lower solubility of the dimer compared to the monomer.

-

Isolation: Stir for 30 minutes at 5°C. Filter the solid under vacuum.

-

Purification: Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL). Recrystallize from minimal hot water/ethanol (9:1) if purity is <95%.[1]

Analytical Characterization

To qualify the synthesized material as a Reference Standard, it must undergo structural elucidation.

A. High-Performance Liquid Chromatography (HPLC)

Method Principle: Reversed-phase chromatography with ion-pairing or phosphate buffer to retain the polar guanidine groups.

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 1.36 g KH₂PO₄ in 1L Water (pH 3.0 with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 95% A; 15-35 min: Linear to 40% A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Retention Time | Famotidine: ~12 min; Impurity E: ~18-20 min (more hydrophobic due to dimer structure) |

B. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Ion:

-

[M+H]⁺: m/z 375.1

-

[M+2H]²⁺: m/z 188.1 (Common for diamines)

-

-

Fragmentation: Loss of guanidine (-NH₂CN) or cleavage of the disulfide bond.

C. Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum equivalent to half the molecule, but with distinct shifts near the sulfur linkage.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR (DMSO-d₆) | 6.90 | Singlet (2H) | Thiazole C5-H |

| 6.50 | Broad Singlet (8H) | Guanidine -NH₂ | |

| 3.85 | Singlet (4H) | -CH ₂-S-S- | |

| ¹³C NMR (DMSO-d₆) | 163.5 | Guanidine C | |

| 150.2 | Thiazole C2 | ||

| 104.5 | Thiazole C5 | ||

| 32.1 | -C H₂-S- |

Analytical Workflow Diagram

The following workflow ensures the synthesized standard meets the "Self-Validating System" requirement.

Figure 2: Quality Control workflow for qualifying Famotidine Disulfide Reference Standard.

Control Strategy in Drug Development

To prevent the formation of Impurity E in the final Famotidine API:

-

Inert Atmosphere: Maintain strict Nitrogen blanketing during the hydrolysis of the isothiourea intermediate.

-

Scavengers: Use of antioxidants (e.g., sodium metabisulfite) during the workup of the thiol intermediate.

-

pH Control: Avoid prolonged exposure of the thiol to basic conditions (pH > 9) in the presence of air, which accelerates disulfide formation.

References

-

European Pharmacopoeia (Ph. Eur.) 10.0 , "Famotidine Monograph 1012". (2020). Defines Impurity E limits and structure.Link

-

United States Pharmacopeia (USP-NF) , "Famotidine", USP 43-NF 38. Identifies Related Compound E.[2][3][4][5][6]Link

-

Hotha, K. K., et al. "Identification, Synthesis and Characterization of Unknown Impurity in Famotidine."[7] Journal of Liquid Chromatography & Related Technologies, 36(7), 976-989. (2013). Provides context on Famotidine impurity profiling.Link

-

Zeynizadeh, B. "Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile."[1] Journal of Chemical Research, 2002(11), 564-566. Basis for the iodine oxidation protocol.[1]Link

-

PubChem Compound Summary , "Famotidine Disulfide (CID 71314076)". Structural data verification.[8]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. Famotidine EP Impurity E | Axios Research [axios-research.com]

- 4. labmix24.com [labmix24.com]

- 5. agnitio.co.in [agnitio.co.in]

- 6. clearsynth.com [clearsynth.com]

- 7. researchgate.net [researchgate.net]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

An In-depth Technical Guide to Famotidine Disulfide: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H2-receptor antagonist, is a widely prescribed medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a critical impurity, famotidine disulfide, also known as Famotidine Impurity E in the European Pharmacopoeia (EP) and Famotidine Related Compound E in the United States Pharmacopeia (USP).[2] Understanding the molecular structure, formation, and analytical control of this impurity is essential for drug development professionals and researchers working with famotidine.

Molecular Structure and Chemical Formula

Famotidine disulfide is formed through the oxidation of two famotidine molecules, resulting in a disulfide linkage between the methylene groups attached to the thiazole rings.

Chemical Name: 2,2'-((Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine[2]

| Property | Value | Source(s) |

| Molecular Formula | C10H14N8S4 | [2] |

| Molecular Weight | 374.52 g/mol | [2] |

| CAS Number | 129083-44-9 | [2] |

Structural Comparison with Famotidine:

Famotidine has the molecular formula C8H15N7O2S3. The formation of the disulfide dimer involves the removal of the sulfamoylpropanimidamide group from each famotidine molecule and the subsequent formation of a disulfide bond.

Synthesis and Formation

Famotidine disulfide is primarily considered a process-related impurity and a potential degradation product of famotidine. Its formation is attributed to oxidative conditions. The thiol group in the famotidine structure is susceptible to oxidation, leading to the formation of a disulfide linkage between two molecules.

Spectroscopic Characterization

The structural elucidation and confirmation of famotidine disulfide rely on various spectroscopic techniques. While a complete set of spectra for the isolated impurity is not widely published, the following are the expected key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazole ring, the methylene bridge, and the guanidine group. The chemical shifts of the methylene protons adjacent to the disulfide bond would be a key diagnostic feature.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the thiazole ring, the methylene group, and the guanidine moiety.

Mass Spectrometry (MS):

The mass spectrum of famotidine disulfide would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 374.5 g/mol . Fragmentation patterns would likely involve cleavage of the disulfide bond and fragmentation of the thiazole and guanidine groups.

Infrared (IR) Spectroscopy:

The IR spectrum of famotidine disulfide would exhibit characteristic absorption bands for N-H stretching of the guanidine group, C=N stretching of the thiazole ring, and C-S stretching. The absence of bands associated with the sulfamoylpropanimidamide group of famotidine would be a key differentiating feature.

Analytical Methodologies for Detection and Quantification

The control of famotidine disulfide as an impurity in famotidine drug substance and product is crucial for ensuring pharmaceutical quality. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical technique for this purpose.

Experimental Protocol: RP-HPLC for Famotidine and its Impurities

This protocol is a general guideline based on established methods for famotidine impurity profiling.[3][4] Method optimization and validation are essential for specific applications.

Objective: To separate and quantify famotidine disulfide from famotidine and other related impurities.

Materials:

-

Famotidine reference standard

-

Famotidine disulfide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

1-Hexane sodium sulfonate

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

-

Famotidine drug substance or product sample

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase | A gradient mixture of a buffered aqueous phase (containing an ion-pairing agent like 1-hexane sodium sulfonate) and an organic phase (acetonitrile and/or methanol). The exact gradient program needs to be developed and optimized. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 - 20 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of famotidine reference standard and famotidine disulfide reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Accurately weigh and dissolve the famotidine drug substance or a powdered portion of the drug product in the diluent to a known concentration.

-

Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the amount of famotidine disulfide in the sample using the calibration curve generated from the standard solutions.

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the relatively polar famotidine and its impurities.

-

Ion-Pairing Agent: The addition of an ion-pairing agent like 1-hexane sodium sulfonate to the mobile phase helps to improve the peak shape and retention of the basic guanidine groups in both famotidine and its disulfide impurity.

-

UV Detection at 265 nm: This wavelength corresponds to a strong absorbance maximum for the thiazole chromophore present in both molecules, providing good sensitivity for detection.

Regulatory Landscape and Acceptance Criteria

The presence of impurities in pharmaceutical products is strictly regulated by pharmacopeias and regulatory agencies to ensure patient safety.

-

European Pharmacopoeia (EP): The EP monograph for famotidine lists "Impurity E" and provides limits for its presence.[1] The acceptance criteria are typically defined in relation to the peak area of the principal peak in the chromatogram of a reference solution.

-

United States Pharmacopeia (USP): The USP monograph for famotidine lists "Famotidine Related Compound E" and sets acceptance criteria for its levels in the drug substance and finished product.[2]

It is imperative for manufacturers to adhere to the specific limits outlined in the relevant pharmacopeial monographs.

Logical Relationships and Visualization

The relationship between famotidine and its disulfide impurity can be visualized as a straightforward oxidation process.

Caption: Oxidative formation of Famotidine Disulfide from two Famotidine molecules.

Conclusion

Famotidine disulfide is a significant impurity in the manufacturing and storage of famotidine. A thorough understanding of its molecular structure, mechanism of formation, and appropriate analytical control strategies is critical for ensuring the quality, safety, and efficacy of famotidine-containing drug products. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively manage this impurity throughout the pharmaceutical lifecycle.

References

- Krishna, M. V., Madhavi, G., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11.

- Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology.

- Monser, L., & Darghouth, F. (2002). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.

- Synthesis of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] and Study of Its Anti-Inflammatory Activity.

- Baranowska, I., & Markowski, W. (2008). Experimental and Calculated 1H, 13C and 15N NMR Spectra of famotidine. Journal of Molecular Structure, 875(1-3), 214-220.

- USP. (n.d.). 〈467〉 Residual Solvents. USP-NF.

- Agilent Technologies. (2018). USP <467> residual solvents.

- Hotha, K. K., et al. (2016). Impurity of famotidine. U.S.

-

Pharmaffiliates. Famotidine-Impurities. Retrieved from [Link]

- USP. (n.d.). 〈467〉 RESIDUAL SOLVENTS.

- Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column. Journal of pharmaceutical and biomedical analysis, 39(3-4), 677–680.

- European Pharmacopoeia. (n.d.). Famotidine.

- Agilent Technologies. (2018). USP 467 Residual Solvents Guide for Pharma Manufacturers.

- Vita Health Products Inc. (2016). PRODUCT MONOGRAPH ACID CONTROL (famotidine) USP 10 mg tablets.

- ResolveMass Laboratories Inc. (2024). USP 467 Residual Solvents Guide for Pharma Manufacturers.

- Krishna, M. V., Madhavi, G., & Sankar, D. G. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Semantic Scholar.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology.

- USP. (2011). Famotidine Tablets.

- USP. (n.d.). USP Monographs: Famotidine Tablets. USP29-NF24.

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of Famotidine and its Disulfide Derivative

Executive Summary

In pharmaceutical development and quality control, ensuring the thermal stability of an Active Pharmaceutical Ingredient (API) and its related impurities is paramount for product safety, efficacy, and shelf-life.[1][2] Famotidine, a potent histamine H2-receptor antagonist, can undergo degradation and transformation, potentially forming impurities such as its disulfide derivative. This guide provides a comprehensive technical framework for utilizing Thermogravimetric Analysis (TGA) to characterize the thermal stability of Famotidine and offers expert insights into the anticipated thermal behavior of its disulfide impurity. By explaining the causality behind experimental choices and presenting a self-validating protocol, this document serves as a vital resource for researchers, analytical scientists, and drug development professionals aiming to establish robust thermal analysis methods for Famotidine and related substances.

The Critical Role of Thermal Analysis in Pharmaceutical Integrity

Thermal analysis techniques are indispensable tools in the pharmaceutical industry, providing critical data on the physical and chemical properties of materials as a function of temperature. Among these, Thermogravimetric Analysis (TGA) is fundamental for assessing thermal stability.[3] TGA measures changes in the mass of a sample as it is subjected to a controlled temperature program, revealing key information about decomposition temperatures, moisture and solvent content, and the overall thermal robustness of a compound.[4][5] This data is crucial for:

-

Stability and Shelf-Life Prediction: Identifying the onset temperature of degradation helps in establishing appropriate storage conditions and predicting the long-term stability of the drug product.[2][3]

-

Impurity Profiling: Characterizing the thermal signature of impurities, like the disulfide derivative of Famotidine, is essential for their detection and for understanding their potential impact on the drug product's stability.

-

Formulation Development: TGA aids in screening for potential incompatibilities between the API and excipients, ensuring the development of a stable and effective formulation.

Famotidine: Structure, Polymorphism, and the Disulfide Impurity

Famotidine ([3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanimidamide]) is a well-established drug for treating peptic ulcer disease. Its thermal behavior is influenced by its solid-state properties. Famotidine is known to exist in at least two polymorphic forms, A and B, which exhibit different melting points and thermodynamic stability.[6][7]

-

Polymorph B: Melts at approximately 167°C.[6]

-

Polymorph A: Melts at a higher temperature, around 174°C, and is the more stable form.[6]

Differential Scanning Calorimetry (DSC) studies consistently show a sharp endothermic peak for Famotidine in the range of 162-167°C, corresponding to its melting point, before the onset of significant decomposition at higher temperatures.[8][9][10]

The Famotidine Disulfide Impurity

Famotidine disulfide is a potential process-related impurity or degradation product. The key structural difference is the replacement of the thioether linkage in Famotidine with a disulfide (-S-S-) bond. This modification is significant because disulfide bonds have different chemical and thermal properties compared to thioethers, suggesting a distinct thermal decomposition profile.

Caption: Structural distinction between Famotidine and its disulfide derivative.

Core Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring the mass of a sample while it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[5] The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature).

-

TGA Curve: Shows the cumulative mass loss. Plateaus indicate regions of thermal stability, while steps (inflections) signify mass loss events like dehydration or decomposition.

-

DTG Curve: Peaks on the DTG curve correspond to the points of the fastest mass loss rate, making it easier to identify distinct thermal events and their characteristic temperatures.

The choice of atmosphere is critical. An inert atmosphere (e.g., Nitrogen, Argon) is used to study thermal decomposition in the absence of oxygen, while an oxidative atmosphere (e.g., Air, Oxygen) is used to investigate oxidative stability.

A Self-Validating Protocol for TGA of Famotidine Disulfide

This protocol is designed to provide robust, reproducible data. The causality behind each parameter selection is explained to empower the scientist to adapt the method as needed.

Step 1: Instrument Preparation and Calibration

-

Action: Verify the calibration of the TGA instrument for mass and temperature. Use certified standards (e.g., indium for temperature, calcium oxalate for mass loss).

-

Causality: Accurate calibration is the foundation of trustworthy data. Temperature calibration ensures that thermal events are recorded at the correct temperature, while mass calibration ensures the accuracy of weight loss measurements.

Step 2: Sample Preparation

-

Action: Accurately weigh 5–10 mg of the Famotidine disulfide sample into a clean, tared TGA pan (typically aluminum or platinum). Ensure the sample forms a thin, even layer at the bottom of the pan.

-

Causality: A sample size of 5-10 mg is a balance between being representative of the bulk material and minimizing thermal gradients within the sample. A thin layer ensures uniform heating and efficient removal of any gaseous products, leading to sharper, more defined thermal events.

Step 3: Experimental Setup

-

Action: Place the sample pan in the TGA furnace. Purge the system with the desired gas (high-purity Nitrogen at a flow rate of 50-100 mL/min is recommended for initial decomposition studies) for at least 15-20 minutes before starting the analysis.

-

Causality: An inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the material's intrinsic thermal decomposition pathway. A sufficient purge time ensures the complete removal of atmospheric oxygen from the furnace.

Step 4: Thermal Method Execution

-

Action: Program the instrument with the following thermal profile:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Causality: A heating rate of 10°C/min is standard for pharmaceutical analysis as it provides a good balance between resolution and analysis time. Slower rates can offer better separation of close-lying thermal events, while faster rates can shift decomposition to higher temperatures. The range up to 600°C is typically sufficient to capture the full decomposition of most organic pharmaceutical molecules.

Step 5: Data Analysis

-

Action: Record the TGA and DTG curves. Determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (T_peak from DTG), and the percentage mass loss for each step.

-

Causality: T_onset is a primary indicator of thermal stability.[4] The multi-step nature of the decomposition, revealed by distinct DTG peaks, provides a fingerprint of the degradation mechanism.

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5–10 mg | Ensures representative analysis while minimizing thermal lag. |

| Heating Rate | 10 °C/min | Standard rate for good resolution and practical analysis time. |

| Atmosphere | Nitrogen (High Purity) | Prevents oxidative side reactions, focusing on thermal decomposition. |

| Flow Rate | 50–100 mL/min | Ensures an inert environment and efficient removal of volatiles. |

| Temperature Range | 30 °C to 600 °C | Sufficient to cover melting and complete decomposition of the molecule. |

| Pan Type | Aluminum or Platinum | Inert materials that do not react with the sample. |

| Table 1: Recommended TGA Experimental Parameters |

Caption: Standard workflow for Thermogravimetric Analysis.

Interpreting Thermal Data: Famotidine as a Reference

Based on available literature, the TGA of Famotidine in an inert atmosphere is expected to show initial stability up to its melting point, followed by a multi-stage decomposition.

| Thermal Event | Approximate Temperature Range (°C) | Description |

| Melting (DSC Event) | 162–167 °C | A sharp endothermic event with no associated mass loss.[6][8][9] |

| Decomposition Onset | > 200 °C | The temperature at which significant mass loss begins. |

| Major Decomposition | 230–350 °C | A significant and often complex multi-step mass loss corresponding to the fragmentation of the molecule. |

| Final Residue | > 400 °C | A small percentage of char or inorganic residue may remain. |

| Table 2: Expected Thermal Events for Crystalline Famotidine |

Anticipated Thermal Behavior of Famotidine Disulfide: A Mechanistic Hypothesis

Hypothesis: The thermal decomposition of Famotidine disulfide will be initiated by the homolytic cleavage of the disulfide bond. This will likely result in a lower onset temperature of decomposition compared to Famotidine, whose degradation must start with the cleavage of more stable bonds.

Anticipated TGA/DTG Profile:

-

Lower T_onset: The initial mass loss step for the disulfide derivative is predicted to occur at a lower temperature than that of Famotidine.

-

Distinct Multi-Stage Decomposition: The initial cleavage of the S-S bond will generate reactive radical intermediates, leading to a unique fragmentation cascade that differs from the thioether pathway of Famotidine. This should be observable as a different pattern of DTG peaks (different temperatures and relative intensities).

Caption: Hypothetical decomposition pathway for Famotidine Disulfide.

Conclusion

Thermogravimetric Analysis is a definitive tool for assessing the thermal stability of Famotidine and its potential impurities. This guide provides a robust, scientifically-grounded protocol for conducting this analysis. By understanding the thermal behavior of the parent drug, we can hypothesize that the Famotidine disulfide impurity will exhibit a lower thermal stability due to the inherent weakness of the disulfide bond. Experimental verification using the detailed methodology herein is essential for confirming this hypothesis and for establishing comprehensive stability profiles, ultimately ensuring the quality and safety of Famotidine drug products.

References

-

ResearchGate. (n.d.). FTIR spectra of famotidine, HEP and their physical mixture. DSC... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogram of Famotidine. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermogram of famotidine. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

Lin, S. Y. (2006). Thermodynamic and kinetic characterization of polymorphic transformation of famotidine during grinding. International Journal of Pharmaceutics, 319(1-2), 147-152. Retrieved from [Link]

-

Khan, S. A., et al. (2015). Determination of Chemical Stability of Various Famotidine Dosage Forms by UV. Science, Technology and Development, 34(1), 31-38. Retrieved from [Link]

-

Junnarkar, G. H., & Stavchansky, S. (1995). Isothermal and nonisothermal decomposition of famotidine in aqueous solution. Journal of Pharmaceutical Sciences, 84(7), 895-899. Retrieved from [Link]

-

ATA Scientific Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Shodhganga. (n.d.). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. Retrieved from [Link]

-

Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257. Retrieved from [Link]

-

SpringerLink. (2025, August 10). Study on degradation process of famotidine hydrochloride in aqueous samples. Retrieved from [Link]

-

Soto, R., Svanström, M., Rasmuson, Å. C., & O'Mahony, M. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. International Journal of Pharmaceutics, 607, 121031. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative DSC thermograms of pure drug (famotidine), pure CD.... Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. Retrieved from [Link]

-

Lab Manager. (2025, July 24). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

GSRS. (n.d.). FAMOTIDINE DISULFIDE. Retrieved from [Link]

-

University of Mississippi eGrove. (n.d.). FORMULATION DEVELOPMENT OF FAMOTIDINE FLOATING TABLETS USING HOT-MELT EXTRUSION COUPLED WITH 3D PRINTING TECHNIQUE. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. Retrieved from [Link]

-

ResearchOnline@JCU. (n.d.). Characterisation of disulfide-rich peptides exploring potential wound healing properties. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Thermodynamic and kinetic characterization of polymorphic transformation of famotidine during grinding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

Methodological & Application

RP-HPLC method for famotidine and its impurities analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Famotidine and Related Impurities

Executive Summary

This application note details a robust, regulatory-compliant RP-HPLC protocol for the separation and quantification of Famotidine and its known related substances (Impurities A, B, C, D, and F). While modern gradient methods exist, this guide prioritizes the USP-aligned Ion-Pairing Method , which remains the "Gold Standard" for regulatory filings and Quality Control (QC) release testing. Additionally, a Modern Gradient Alternative is provided for researchers requiring Mass Spectrometry (MS) compatibility or enhanced peak capacity for complex degradation studies.

Introduction & Scientific Context

Famotidine is a histamine H2-receptor antagonist containing a thiazole ring and a sulfamide moiety.[1] Its chemical stability is susceptible to hydrolysis (acid/base) and oxidation.

-

Primary Degradation Pathway: The amide group in the side chain is prone to hydrolysis, leading to Impurity D (Amide derivative) and subsequently Impurity F (Acid derivative).

-

Chromatographic Challenge: Famotidine is polar and basic (pKa ~6.8). Standard C18 retention is difficult without pH modification or ion-pairing agents. The use of Sodium 1-Heptane Sulfonate (Ion-Pairing Reagent) at acidic pH (3.0) ensures adequate retention and resolution by forming a neutral ion-pair complex with the protonated drug.

Impurity Profile & Chemical Structures

The following impurities are critical critical quality attributes (CQAs) monitored during stability studies.

| Impurity | Common Name | Chemical Description | Origin | Relative Retention Time (RRT)* |

| Famotidine | API | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]-N-sulphamoylpropanimidamide | Active | 1.00 |

| Impurity A | Amidine Analog | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide | Synthesis | ~1.6 |

| Impurity C | Propionylsulfamide | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]-N-sulphamoylpropanamide | Degradation | ~1.2 |

| Impurity D | Amide Analog | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanamide | Hydrolysis | ~1.1 |

| Impurity F | Acid Analog | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid | Hydrolysis | ~1.5 |

*RRTs are approximate and dependent on exact mobile phase pH and column chemistry.

Experimental Protocol A: USP-Aligned Ion-Pairing Method (QC Standard)

Recommended for Routine QC and Regulatory Compliance.

Reagents & Materials

-

Famotidine Reference Standard (RS) (USP/EP grade).

-

Sodium 1-Heptane Sulfonate (HPLC Grade).[2]

-

Acetonitrile (ACN) & Methanol (MeOH) (HPLC Grade).[2]

-

Water: Milli-Q or equivalent (18.2 MΩ·cm).

Instrumentation Setup

-

System: HPLC with Isocratic Pump and UV-Vis/PDA Detector.

-

Column: L1 Packing (C18), 4.6 mm × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).

-

Column Temperature: 25°C ± 1°C.

-

Flow Rate: 1.0 - 1.5 mL/min (Adjust to achieve Famotidine RT ~6-8 min).

-

Injection Volume: 20 µL.

Mobile Phase Preparation

This method relies on careful pH adjustment to maintain the ion-pairing mechanism.

-

Buffer Preparation: Dissolve 2.0 g of Sodium 1-Heptane Sulfonate in 900 mL of water.

-

pH Adjustment: Adjust pH to 3.0 ± 0.05 using Glacial Acetic Acid. Dilute to 1000 mL with water.

-

Final Mobile Phase: Mix Buffer : Acetonitrile : Methanol in the ratio 1000 : 240 : 40 (v/v/v).

-

Degassing: Filter through a 0.45 µm nylon membrane and sonicate for 10 minutes.

Sample Preparation

-

Diluent: Mixture of Acetate Buffer pH 6.0 and ACN (93:7) or simply Mobile Phase (if solubility permits).

-

Standard Solution: 0.2 mg/mL Famotidine RS in Diluent.

-

Test Solution: Grind tablets; disperse powder equivalent to 20 mg Famotidine in 100 mL Diluent. Sonicate for 15 mins, filter.

Experimental Protocol B: Modern Gradient Method (Stability Indicating)

Recommended for R&D, Impurity Profiling, and LC-MS applications (replace phosphate/acetate with formate if using MS).

Chromatographic Conditions

-

Column: C18, 4.6 mm × 250 mm, 5 µm (High carbon load preferred).

-

Mobile Phase A: 13.6 g/L Sodium Acetate, adjusted to pH 6.0 with Acetic Acid.

-

Mobile Phase B: Acetonitrile : Methanol (60:40).

-

Gradient Program:

-

0 min: 90% A / 10% B

-

20 min: 60% A / 40% B

-

30 min: 90% A / 10% B (Re-equilibration)

-

System Suitability & Validation Criteria

Before running samples, the system must pass the following criteria (based on USP <621>):

-

Resolution (Rs): > 2.0 between Famotidine and Impurity D (the critical pair).

-

Tailing Factor (T): NMT 2.0 for the Famotidine peak.

-

Precision: %RSD of peak area < 2.0% for 5 replicate injections of the Standard.

-

Capacity Factor (k'): > 2.0 (Ensures peak is not eluting in the void volume).

Visualizations

Figure 1: Analytical Workflow Diagram

This diagram outlines the decision process for selecting the correct method and the execution steps.

Caption: Decision matrix for selecting between the USP-aligned ion-pairing method (QC) and the gradient method (R&D).

Figure 2: Famotidine Degradation Pathway

Understanding the origin of impurities is crucial for troubleshooting out-of-specification (OOS) results.

Caption: Primary degradation pathway of Famotidine showing the hydrolysis cascade from API to Impurity D and F.

References

-

USP Monograph: United States Pharmacopeia.[1][7] Famotidine Tablets Monograph. USP-NF.

-

Helali, N., & Monser, L. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Chromatographia, 60, 455–460.

-

Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11.

-

European Pharmacopoeia (Ph.[1][8] Eur.): Famotidine Monograph 10.0.

-

Thermo Fisher Scientific. (2015). Fast analysis of famotidine and related substances using a Thermo Scientific Acclaim 120 C18 column. Application Note.

Sources

- 1. bsphs.org [bsphs.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. uspbpep.com [uspbpep.com]

- 5. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. benchchem.com [benchchem.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Application Note: A Validated Protocol for the Isolation and Characterization of Famotidine Disulfide from Bulk Drug Substance

Introduction and Regulatory Imperative

Famotidine is a potent histamine H2 receptor antagonist widely used to treat gastric and duodenal ulcers by reducing gastric acid secretion.[1] During its synthesis and storage, or upon exposure to oxidative conditions, various related substances or impurities can form. One such critical impurity is Famotidine Disulfide, also known as Famotidine USP Related Compound E.[2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) can impact the quality, safety, and efficacy of the final drug product.[3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above a specified threshold. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identification, and qualification of impurities in new drug substances.[4][5] Isolating impurities like Famotidine Disulfide is a prerequisite for their definitive structural characterization and for synthesizing certified reference standards, which are essential for the accurate quantification in routine quality control testing.[6]

This application note addresses the technical challenge of isolating this specific disulfide impurity, providing a field-proven methodology that ensures both high purity and integrity of the isolated compound.

Chemical Structures

A clear understanding of the molecular structures of the parent drug and the impurity is fundamental to developing a selective isolation strategy. The key structural difference is the formation of a disulfide bridge from the thiol moiety of two famotidine-related precursor molecules.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Famotidine disulfide | C10H14N8S4 | CID 71314076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpionline.org [jpionline.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Famotidine Disulfide in Human Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Famotidine Disulfide, a potential impurity of the H2 receptor antagonist Famotidine, in human plasma. The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for monitoring this specific impurity in pharmacokinetic or toxicokinetic studies.

Introduction

Famotidine is a potent histamine H2 receptor antagonist widely used for the treatment of gastric ulcers, gastroesophageal reflux disease, and other conditions associated with excessive stomach acid production. During the synthesis, formulation, or storage of famotidine, various related substances and impurities can arise. One such potential impurity is Famotidine Disulfide.[1][2] The monitoring of impurities in active pharmaceutical ingredients (APIs) and formulated drug products is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final product.

The inherent complexity of biological matrices such as plasma necessitates highly selective and sensitive analytical methods for the accurate quantification of drug-related substances.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its superior sensitivity, specificity, and speed.[5] This application note presents a comprehensive protocol for the determination of Famotidine Disulfide in human plasma using LC-MS/MS, providing a valuable tool for preclinical and clinical research.

Experimental

Materials and Reagents

-

Famotidine Disulfide reference standard (Purity ≥98%)

-

Famotidine-d4 (Internal Standard, IS) (Purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation and Chromatographic Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 10% B, hold for 1 min; 1-3 min: ramp to 90% B; 3-4 min: hold at 90% B; 4.1-5 min: return to 10% B and re-equilibrate |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

| Parameter | Famotidine Disulfide | Famotidine-d4 (IS) |

| Precursor Ion (m/z) | 375.0 | 342.1 |

| Product Ion (m/z) | 189.1 | 190.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | Optimized for system | Optimized for system |

| Declustering Potential (V) | Optimized for system | Optimized for system |

Note: The molecular weight of Famotidine Disulfide is 374.5 g/mol .[6] The precursor ion of 375.0 corresponds to the [M+H]+ adduct. The product ion is predicted based on the fragmentation of the famotidine moiety.

Detailed Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Famotidine Disulfide and Famotidine-d4 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Famotidine Disulfide stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Famotidine-d4 stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[4][7][8][9]

-

Label microcentrifuge tubes for each sample, standard, and quality control.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Spike with 10 µL of the appropriate Famotidine Disulfide working solution (or blank solvent for blank samples).

-

Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the blank.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation

The bioanalytical method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[10][11]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Result |

| Concentration Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy of Standards | 85-115% (80-120% for LLOQ) |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing replicate quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 20% | ± 20% |

| LQC | 3 | < 15% | ± 15% | < 15% | ± 15% |

| MQC | 50 | < 15% | ± 15% | < 15% | ± 15% |

| HQC | 400 | < 15% | ± 15% | < 15% | ± 15% |

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Famotidine Disulfide and the IS. No significant interferences were observed. The matrix effect was evaluated and found to be within acceptable limits, indicating that the ionization of the analyte and IS was not significantly suppressed or enhanced by the plasma matrix.

Stability

The stability of Famotidine Disulfide in plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | 4 hours | Within ±15% of nominal concentration |

| Autosampler (10 °C) | 24 hours | Within ±15% of nominal concentration |

| Freeze-Thaw (3 cycles) | -20 °C to RT | Within ±15% of nominal concentration |

| Long-term (-80 °C) | 30 days | Within ±15% of nominal concentration |

Discussion

The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of Famotidine Disulfide in human plasma. The protein precipitation sample preparation method is simple, fast, and suitable for high-throughput analysis.[12][13][14] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential variability in sample preparation and instrument response. The chromatographic conditions were optimized to achieve a good peak shape and a short run time, allowing for the rapid analysis of a large number of samples. The validation results demonstrate that the method meets the stringent requirements for bioanalytical assays as per regulatory guidelines.[15][16][17]

Caption: High-level overview of the analytical workflow.

Conclusion

This application note describes a validated LC-MS/MS method for the determination of Famotidine Disulfide in human plasma. The method is sensitive, specific, accurate, and precise, making it a valuable tool for monitoring this potential impurity in various drug development stages. The detailed protocol and validation data provided herein can be readily implemented in a bioanalytical laboratory setting.

References

- Vertex AI Search. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.

- U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.

- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.

- U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.

- CNKI. (n.d.). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study.

- ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME.

- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- Scilit. (n.d.). Determination of famotidine in low‐volume human plasma by normal‐phase liquid chromatography/tandem mass spectrometry.

- PubMed. (n.d.). Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction.

- ResearchGate. (2025, August 6). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study.

- ResearchGate. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.

- ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.

- ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.

- PMC. (n.d.). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry.

- PubChem. (n.d.). Famotidine disulfide.

- Google Patents. (2016, December 29). Impurity of famotidine.

- ResearchGate. (2025, August 6). Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry | Request PDF.

- SynThink. (n.d.). Famotidine EP Impurities & USP Related Compounds.

- Pharmaffiliates. (n.d.). Famotidine-Impurities.

- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. Famotidine disulfide | C10H14N8S4 | CID 71314076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]

- 8. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. hhs.gov [hhs.gov]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. moh.gov.bw [moh.gov.bw]

Executive Summary

Famotidine Related Compound E (USP) is a critical pharmacopeial reference standard used to monitor the oxidative degradation of the H2-receptor antagonist Famotidine.[1] Chemically identified as 2,2'-[4,4'-disulfanediylbis(methylene)bis(thiazole-4,2-diyl)]diguanidine , it is the disulfide dimer formed from the oxidation of the key synthetic intermediate, 2-guanidinothiazol-4-methanethiol.[1]

This protocol details a robust, scalable synthesis designed for analytical reference standard generation (>98% purity).[1] Unlike general degradation studies, this method utilizes a directed oxidative coupling of the thiol intermediate using iodine, ensuring high yield and minimal side-product formation compared to passive air oxidation.

Chemical Identity & Properties

| Property | Detail |

| Common Name | Famotidine Related Compound E (USP) / Impurity E (EP) |

| Chemical Name | 2,2'-[4,4'-disulfanediylbis(methylene)bis(thiazole-4,2-diyl)]diguanidine |

| CAS Number | 129083-44-9 |

| Molecular Formula | C₁₀H₁₄N₈S₄ |

| Molecular Weight | 374.53 g/mol |

| Appearance | Off-white to pale beige powder |

| Solubility | Soluble in DMSO, dilute acids; sparingly soluble in water; insoluble in ethanol |

Retrosynthetic Analysis & Strategy

The synthesis targets the disulfide linkage, the defining feature of this impurity. The most efficient pathway involves the generation of the monomeric thiol (Intermediate 2 ) from the commercially available chloromethyl precursor (Starting Material 1 ), followed by controlled oxidative dimerization.[1]

Reaction Scheme Logic

-

Nucleophilic Substitution: The chloromethyl group is displaced by thiourea to form an isothiouronium salt. This prevents premature oxidation and allows for purification of the masked thiol.

-

Hydrolysis: Base-catalyzed hydrolysis releases the free thiol (2-guanidinothiazol-4-methanethiol).[1]

-

Oxidative Coupling: Iodine (

) is employed as a stoichiometric oxidant.[1] It provides a visual endpoint and avoids the over-oxidation to sulfonic acids often seen with peroxide-based methods.[1]

Figure 1: Step-wise synthetic pathway from chloromethyl precursor to disulfide dimer.[1][2]

Materials & Equipment

Reagents

-

2-Guanidino-4-(chloromethyl)thiazole Hydrochloride: >98% purity (Key Starting Material).[1]

-

Thiourea: ACS Reagent grade.

-

Sodium Hydroxide (NaOH): 5N solution.[1]

-

Iodine (

): Resublimed crystals.[1] -

Potassium Iodide (KI): For solubilizing iodine.[1]

-

Solvents: Deionized Water, Ethanol (Absolute), Methanol.[1]

Equipment

-

3-Neck Round Bottom Flask (250 mL) equipped with reflux condenser and addition funnel.[1]

-

Magnetic stirrer with heating plate.

-

pH Meter (calibrated).

-

Vacuum filtration setup (Buchner funnel).[1]

Detailed Synthesis Protocol

Phase A: Formation of Isothiouronium Intermediate

Rationale: Direct hydrolysis of the chloride to thiol can lead to multiple side reactions. The isothiouronium salt serves as a stable, protected thiol equivalent.

-

Charge: In a 250 mL round bottom flask, dissolve 2-guanidino-4-(chloromethyl)thiazole HCl (10.0 g, 44.0 mmol) in Water (50 mL).

-

Addition: Add Thiourea (3.7 g, 48.4 mmol, 1.1 eq).

-

Reaction: Heat the mixture to reflux (

) for 2 hours.-

Checkpoint: TLC (Mobile phase: MeOH/NH4OH 9:1) should show consumption of the starting chloride.

-

-

Cooling: Cool the solution to room temperature (

). The isothiouronium salt may partially precipitate; proceed directly to hydrolysis.

Phase B: Hydrolysis and In-Situ Oxidation

Rationale: The free thiol is unstable and prone to air oxidation.[1] We perform hydrolysis and immediate iodine oxidation in the same pot to maximize yield.

-

Hydrolysis: Under nitrogen atmosphere (optional but recommended), add 5N NaOH dropwise to the reaction mixture until pH reaches 12.0–12.5.

-

Observation: The solution will turn clear or slightly turbid as the free thiol is generated. Stir for 30 minutes at room temperature.

-

-

Oxidant Preparation: Prepare a solution of Iodine (5.6 g, 22 mmol) and Potassium Iodide (10 g) in Water (50 mL).[1]

-

Oxidation: Add the Iodine/KI solution dropwise to the stirred thiol mixture.

-

Endpoint: Continue addition until a faint yellow color of excess iodine persists for >1 minute. The product (Compound E) will precipitate as a heavy solid during addition.[1]

-

-

Quenching: If the yellow color is too intense, add a few drops of 10% Sodium Thiosulfate solution to decolorize.

-

pH Adjustment: Adjust the pH to 9.0–10.0 using dilute HCl. This ensures the guanidine groups are in the correct protonation state for precipitation.

Phase C: Workup and Purification

-

Filtration: Filter the precipitated solid using a Buchner funnel.

-

Washing: Wash the cake sequentially with:

-

Drying: Dry the solid in a vacuum oven at

for 12 hours. -

Recrystallization (if required):

-

Dissolve the crude solid in minimum volume of 1M HCl (it dissolves as the hydrochloride salt).[1]

-

Filter to remove insoluble particles.

-

Slowly neutralize with 1M NaOH to pH 10 to reprecipitate the pure free base.

-

Filter, wash with water, and dry.

-

Analytical Verification

The synthesized standard must be validated against the following criteria to ensure suitability for QC use.

| Technique | Acceptance Criteria |

| HPLC Purity | > 98.0% (Area %) at 265 nm |

| 1H NMR (DMSO-d6) | Signals at |

| Mass Spectrometry | |

| Elemental Analysis | Matches theoretical for C₁₀H₁₄N₈S₄ |

HPLC Method Parameters (USP Compatible):

-

Column: C18 (L1),

mm, 5 -

Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (90:10).[1]

-

Flow Rate: 1.0 mL/min.

-

Retention Time: Compound E elutes significantly later than Famotidine due to the hydrophobic disulfide bridge.

Safety & Hazards

-

Thiourea: Suspected carcinogen. Handle in a fume hood with gloves.

-

Chloromethyl Thiazole: Skin and eye irritant. Avoid dust inhalation.

-

Iodine: Corrosive and volatile. Weigh in a fume hood.

References

-

United States Pharmacopeia (USP). Famotidine Monograph: Organic Impurities. USP-NF.[1][3] (Defines Related Compound E as the disulfide impurity). [1]

-

European Pharmacopoeia (EP). Famotidine: Impurity E.[1][2][4][5] (Harmonized definition with USP). [1]

-

PubChem Compound Summary. Famotidine Disulfide (CID 71314076).[1] National Center for Biotechnology Information. [1]

-

Google Patents. Process for the preparation of Famotidine and its intermediates. (Describes the general chemistry of the guanidinothiazole ring and thiol formation).

Sources

Application Note: Use of Famotidine Disulfide in Drug Stability Testing

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Famotidine, a potent H2-receptor antagonist, is susceptible to degradation, particularly through oxidation, which can compromise the efficacy and safety of its pharmaceutical formulations. This application note details the critical role of Famotidine disulfide, a primary oxidative degradant, as a stability-indicating marker. We provide a comprehensive framework for its use in stability testing, including the scientific rationale, detailed analytical protocols, and data interpretation, in alignment with international regulatory standards. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute robust stability studies for famotidine-containing drug products.

The Imperative for Stability Testing in Famotidine Formulations

The stability of a drug product is a critical quality attribute, ensuring that it maintains its specified characteristics from the date of manufacture until its expiry. For famotidine, this is of particular importance as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's shelf-life and recommended storage conditions.[1][2][3][4] This involves evaluating the impact of various environmental factors, including temperature, humidity, and light, on the drug's physical and chemical integrity.[2]

Famotidine Disulfide: A Key Marker for Oxidative Degradation

Famotidine is known to be susceptible to oxidative stress, which can lead to a decrease in its concentration in a formulation.[5] One of the primary products of this degradation is Famotidine disulfide. This impurity is formed through the oxidative coupling of two famotidine molecules at their thiol groups, creating a disulfide bond. The presence and quantity of Famotidine disulfide serve as a direct and reliable indicator of the extent of oxidative degradation the drug product has undergone. Therefore, meticulous monitoring of this specific impurity is a cornerstone of a comprehensive stability program for famotidine products.

The Chemical Pathway of Degradation

The formation of Famotidine disulfide is an oxidative process that can be accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. The reaction involves the conversion of the sulfhydryl group (-SH) in the famotidine molecule into a disulfide linkage (-S-S-).

Caption: Oxidative Degradation Pathway of Famotidine.

Analytical Protocol: Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for accurately separating and quantifying famotidine from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and reliable technique for this purpose.[7][8][9]

Recommended HPLC Conditions

The following table outlines a robust set of starting parameters for the chromatographic separation of famotidine and famotidine disulfide. Method optimization and validation are essential for each specific drug product matrix.[10]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm packing |

| Mobile Phase | Acetonitrile and 0.1 M dihydrogen phosphate buffer (pH 3.0) with 0.2% triethylamine (13:87, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Reference for starting conditions derived from established methods for famotidine and its impurities.[11]

Experimental Workflow: Forced Degradation and Stability Studies

A comprehensive stability assessment involves both forced degradation studies and long-term stability trials under ICH-prescribed conditions.[3][12]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[12] These studies expose the drug product to stress conditions that are more severe than the accelerated stability conditions.[12]

Protocol:

-

Sample Preparation: Prepare solutions of the famotidine drug product in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the samples to the following conditions:

-

Analysis: Following exposure, neutralize the acid and base-stressed samples, dilute appropriately, and analyze by the validated HPLC method.

Caption: Experimental Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug product under its intended storage conditions.

Protocol:

-

Storage: Place the drug product in its final packaging into stability chambers set to ICH-recommended conditions.

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[16]

-

Analysis: Analyze the samples using the validated HPLC method to quantify famotidine content and the levels of famotidine disulfide and other impurities.

Data Interpretation and Acceptance Criteria

The stability data should be tabulated and graphically represented to demonstrate trends over time. A clear correlation between the decrease in famotidine concentration and the increase in famotidine disulfide is often observed under oxidative stress.

Illustrative Stability Data (Accelerated Conditions: 40°C / 75% RH)

| Timepoint (Months) | Famotidine Assay (%) | Famotidine Disulfide (%) | Total Degradation Products (%) |

| 0 | 99.8 | < 0.05 | 0.12 |

| 3 | 98.9 | 0.15 | 0.45 |

| 6 | 97.5 | 0.28 | 0.89 |

The acceptance criteria for famotidine disulfide and total impurities should be established based on pharmacopeial limits and toxicological data. Any significant change, defined by the ICH guidelines, should be thoroughly investigated.

Conclusion and Recommendations

The systematic monitoring of famotidine disulfide is a non-negotiable aspect of stability testing for famotidine drug products. Its formation is a direct indicator of oxidative degradation, a key factor influencing product quality and shelf-life. The implementation of a validated, stability-indicating HPLC method, as outlined in this note, coupled with a robust stability program compliant with ICH guidelines, is essential for ensuring the safety and efficacy of famotidine formulations. It is recommended that famotidine disulfide be included as a specified impurity in the drug product release and stability specifications.

References

- The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF.

- ScienceDirect. (n.d.). Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine.

- ResearchGate. (n.d.). Study on degradation process of famotidine hydrochloride in aqueous samples.

- SlideShare. (n.d.). Ich guideline for stability testing.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Research Journal of Pharmacy and Technology. (n.d.). Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC.

- ResearchGate. (n.d.). Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric.

- ResearchGate. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.

- PubMed. (n.d.). Isothermal and nonisothermal decomposition of famotidine in aqueous solution.

- ResearchGate. (n.d.). Determination of famotidine drug using chemiluminescence method.

- PubMed. (n.d.). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form.

- Scholars Research Library. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing.

- ResearchGate. (n.d.). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products.

- ICH. (n.d.). Q1A(R2) Guideline.

- PubMed. (n.d.). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column.

- PubMed. (n.d.). Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column.

- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

Sources

- 1. Ich guideline for stability testing | PPTX [slideshare.net]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. tpcj.org [tpcj.org]

- 6. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amecj.com [amecj.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

Troubleshooting & Optimization

Technical Guide: Troubleshooting Peak Tailing for Famotidine Disulfide (Impurity E)

Topic: Troubleshooting peak tailing for Famotidine disulfide in chromatography Role: Senior Application Scientist Audience: Researchers, QC Analysts, and Drug Development Scientists

Executive Summary: The "Double-Guanidine" Challenge

Famotidine Disulfide (USP Related Compound E / EP Impurity E) presents a unique chromatographic challenge compared to its parent molecule. Structurally, it is a dimer formed by a disulfide bridge connecting two guanidinothiazole moieties.

While Famotidine itself is basic, the disulfide impurity contains two highly basic guanidine groups (pKa ~13). This "double-anchor" structure makes it exceptionally prone to secondary interactions with residual silanols on silica-based columns. Tailing for this specific peak is rarely a physical column issue; it is almost always a thermodynamic interaction issue .

This guide moves beyond generic troubleshooting to address the specific chemicophysical behavior of this bis-guanidine impurity.

Diagnostic Workflow: Root Cause Analysis

Before altering your method, use this logic flow to isolate the variable causing the tailing.

Figure 1: Decision tree for isolating the root cause of peak tailing specific to basic impurities.

Technical Support: Q&A